

Preclinical Profile of GZD824 (Olverembatinib): A Pan-Bcr-Abl Tyrosine Kinase Inhibitor

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Compound of Interest		
Compound Name:	Olverembatinib dimesylate	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GZD824, also known as Olverembatinib (HQP1351), is a novel, orally bioavailable, third-generation pan-Bcr-Abl tyrosine kinase inhibitor (TKI).[1][2] It was designed to overcome the limitations of earlier generation TKIs, particularly the resistance conferred by the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain, a significant challenge in the clinical management of Chronic Myeloid Leukemia (CML).[1][3] This technical guide provides a comprehensive overview of the preclinical data for GZD824, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

GZD824 potently inhibits both wild-type and a broad spectrum of mutated Bcr-Abl kinases, including the highly resistant T315I mutant.[1][4] It binds tightly to both the phosphorylated and non-phosphorylated forms of the Bcr-Abl kinase.[1] Beyond Bcr-Abl, GZD824 has demonstrated multi-kinase inhibitory activity, targeting other kinases implicated in oncogenesis such as SRC, FLT3, FGFR1, and PDGFRα.[5][6][7] This broad-spectrum activity may contribute to its efficacy in various hematological malignancies.

The binding of GZD824 to Bcr-Abl effectively blocks its downstream signaling pathways. This includes the inhibition of key downstream effectors like Crkl and STAT5, which are crucial for



the proliferation and survival of CML cells.[4][6] Furthermore, in preclinical models of B-cell precursor acute lymphoblastic leukemia (pre-B ALL), GZD824 has been shown to suppress the SRC kinase and PI3K/AKT signaling pathways.[5]

In Vitro Efficacy

The in vitro potency of GZD824 has been demonstrated across various cell lines and against numerous Bcr-Abl mutations.

Biochemical Kinase Inhibition

GZD824 exhibits nanomolar to sub-nanomolar inhibitory activity against wild-type Bcr-Abl and its clinically relevant mutants.

Kinase Target	IC50 (nM)
Bcr-Abl (Wild-Type)	0.34[2][4]
Bcr-Abl (T315I)	0.68[2][4]
FGFR1	4.14 ± 0.96[8]
FGFR2	2.77 ± 0.082[8]
FGFR3	8.10 ± 0.15[8]
KIT (V559D)	1.4[9]

Cellular Proliferation Inhibition

GZD824 potently suppresses the growth of Bcr-Abl-positive leukemia cell lines.



Cell Line	Bcr-Abl Status	IC50 (nM)
K562	Wild-Type	0.2[1]
Ku812	Wild-Type	0.13[1]
Ba/F3	Expressing Wild-Type Bcr-Abl	1.0[4]
Ba/F3	Expressing Bcr-Abl T315I	Potent Inhibition (Specific IC50 not detailed in provided text)[4]
Ba/F3	Expressing various other Bcr- Abl resistance mutants	Potent Inhibition[4]

GZD824 also shows antiproliferative activity in other cancer cell lines, including those from endometrial cancer and gastrointestinal stromal tumors (GIST).[9][10] In endometrial cancer cell lines, GZD824 was significantly more sensitive compared to normal cells.[10]

Induction of Apoptosis and Cell Cycle Arrest

In various leukemia cell lines, GZD824 treatment leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5][7][11] This is accompanied by the cleavage of caspase-3 and PARP, key markers of apoptosis.[7]

In Vivo Efficacy

Preclinical in vivo studies using xenograft and allograft models have demonstrated the significant anti-tumor activity of GZD824.



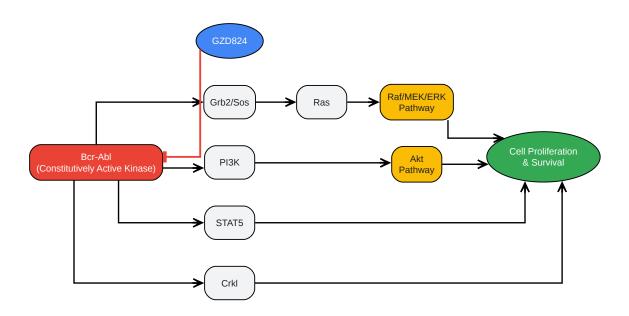
Animal Model	Cell Line	Treatment	Outcome
Xenograft	K562 (CML)	5 and 10 mg/kg/day	Dose-dependent tumor growth inhibition.[4]
Xenograft	Ku812 (CML)	5 and 10 mg/kg/day	Dose-dependent tumor growth inhibition.[4]
Allograft	Ba/F3 expressing Bcr- Abl (WT)	20 mg/kg/day	Tumor growth suppression.[4]
Allograft	Ba/F3 expressing Bcr- Abl (T315I)	20 mg/kg/day	Tumor growth suppression and significantly improved survival.[1][3]
Xenograft	MV4-11 (AML, FLT3- ITD)	10 or 20 mg/kg (q2d)	Almost complete tumor eradication.[7]
Xenograft	KG-1 (AML, FGFR1 fusion)	10 or 20 mg/kg (q2d)	Almost complete tumor eradication.[7]
Xenograft	Ba/F3-FGFR1- V561F/M	20 mg/kg (q2d)	Effective tumor growth inhibition (TGI = 73.4% and 49.8%).[8]

GZD824 exhibits good oral bioavailability (48.7% in rats) and a reasonable half-life (10.6 hours).[1][2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by GZD824.

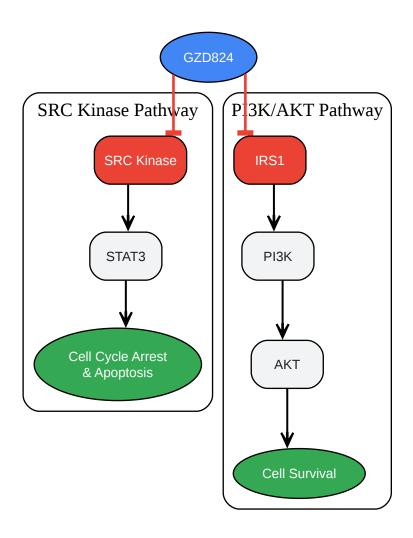




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Caption: Bcr-Abl Signaling and Inhibition by GZD824.





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Caption: GZD824 Inhibition of SRC and PI3K/AKT Pathways.

Experimental Protocols In Vitro Kinase Inhibition Assay (Z'-Lyte Assay)

The inhibitory activity of GZD824 against Abl1 and its mutants was determined using the FRET-based Z'-Lyte assay system in 384-well plates.[4]

- A kinase substrate is diluted in a kinase reaction buffer.
- The target kinase (e.g., ABL1, ABL1(T315I)) is added to the substrate mixture.
- GZD824 at various concentrations is added to the reaction mixture using an Echo liquid handler.



- The mixture is incubated for 30 minutes at room temperature.
- The degree of phosphorylation is measured, and IC50 values are calculated using GraphPad Prism software.[4]

Cell Proliferation Assay (CCK-8)

The antiproliferative effects of GZD824 were assessed using the Cell Counting Kit-8 (CCK-8) assay.[4]

- Cells in the logarithmic growth phase are seeded in 96-well culture plates.
- After 24 hours, the cells are treated with varying concentrations of GZD824 or a vehicle control.
- The cells are incubated for 72 hours.
- CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
- The absorbance is measured to determine cell viability, and IC50 values are calculated.[4]

Western Blotting for Signaling Pathway Analysis

To determine the effect of GZD824 on downstream signaling, Western blotting was performed. [2][11]

- Cells are treated with GZD824 at the indicated concentrations for a specified time (e.g., 4-6 hours).
- Cells are harvested and lysed to extract total protein.
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- Proteins are transferred to a PVDF membrane.



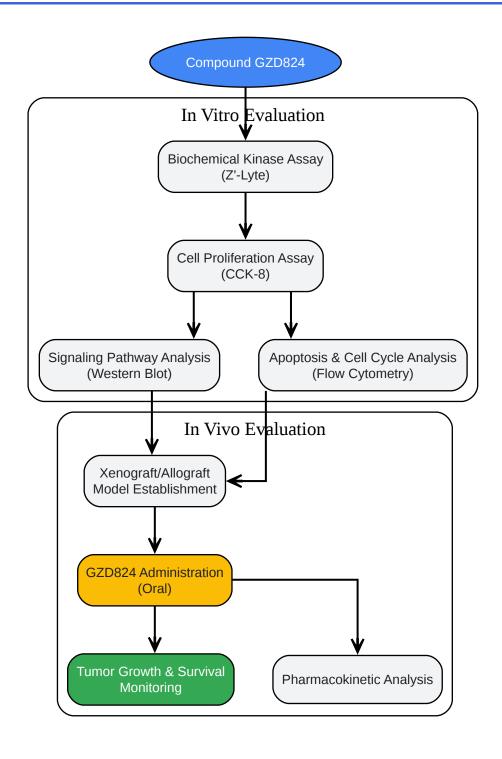
- The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., Bcr-Abl, Crkl, STAT5, FLT3, FGFR1, PDGFRα, ERK).
- The membrane is then incubated with a corresponding secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft and Allograft Studies

The in vivo antitumor efficacy of GZD824 was evaluated in mouse models.[1][4]

- Human CML cells (e.g., K562, Ku812) or Ba/F3 cells expressing Bcr-Abl variants are subcutaneously or intravenously injected into immunodeficient mice.
- When tumors reach a palpable size, mice are randomized into treatment and control groups.
- GZD824 is administered orally (p.o.) or via intraperitoneal injection (i.p.) at specified doses and schedules (e.g., daily, every other day).
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors may be harvested for further analysis, such as Western blotting.[12]
- For survival studies, mice are monitored until they meet predefined endpoints.





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